2-Amino-5-chloropyridine: A Comprehensive Technical Guide on Physicochemical Properties and Synthetic Utility
2-Amino-5-chloropyridine: A Comprehensive Technical Guide on Physicochemical Properties and Synthetic Utility
Executive Summary
In modern medicinal chemistry and agrochemical development, bifunctional heteroaromatic rings serve as critical structural scaffolds. 2-Amino-5-chloropyridine (CAS: 1072-98-6) is a highly versatile building block characterized by the presence of an electron-donating amino group and an electron-withdrawing chlorine atom on a pyridine core[1][2]. This unique electronic push-pull system not only dictates its distinct physicochemical properties but also enables highly regioselective functionalization.
This whitepaper provides an in-depth analysis of the physical and chemical properties of 2-amino-5-chloropyridine, explores its mechanistic reactivity, and outlines a self-validating, field-proven protocol for its synthesis. Furthermore, we examine its pivotal role as an intermediate in the development of advanced pharmaceutical agents[3].
Physicochemical Profiling
Understanding the physical and chemical properties of 2-amino-5-chloropyridine is essential for optimizing reaction conditions, solvent selection, and downstream purification processes. The compound typically presents as a white to beige crystalline solid[2][4].
Quantitative Data Summary
| Property | Value | Experimental Context & Significance |
| Molecular Formula | C₅H₅ClN₂ | Core heteroaromatic scaffold[2]. |
| Molecular Weight | 128.56 g/mol | Standard molar mass[2]. |
| Melting Point | 134–138 °C | Indicates high crystalline lattice stability; useful for purity validation via differential scanning calorimetry (DSC)[4][5]. |
| Boiling Point | 257.8 °C (at 760 mmHg) | High boiling point necessitates vacuum distillation if liquid-phase purification is attempted[4]. |
| Density | 1.3 ± 0.1 g/cm³ | Relevant for phase separations in liquid-liquid extraction workflows[4]. |
| Solubility | Soluble in water, ethanol, methanol | Protic solvent compatibility facilitates precipitation-based isolation techniques[4][6]. |
| Topological Polar Surface Area (TPSA) | 38.9 Ų | Favorable for membrane permeability in early-stage drug design[2]. |
Structural Reactivity and Mechanistic Pathways
The chemical behavior of 2-amino-5-chloropyridine is governed by the orthogonal reactivity of its functional groups:
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The C2-Amino Group (-NH₂): Acts as a strong electron-donating group via resonance, activating the pyridine ring toward electrophilic aromatic substitution (EAS). It is also a primary site for nucleophilic attack, allowing for facile amidation, sulfonation, or conversion into diazonium salts for further derivatization[7].
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The C5-Chloro Group (-Cl): Provides a reliable handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig amination). The electron-deficient nature of the pyridine ring accelerates oxidative addition by palladium catalysts[8].
Validated Synthesis Protocol: Regioselective Chlorination
The most efficient industrial and bench-scale route to 2-amino-5-chloropyridine involves the direct chlorination of 2-aminopyridine. To prevent over-chlorination or unwanted side reactions at the exocyclic amine, the reaction must be conducted in a strongly acidic medium (Hammett acidity < -3.5)[9].
Workflow for the regioselective chlorination of 2-aminopyridine.
Step-by-Step Methodology
Note: This protocol is adapted from validated patent literature (US3985759A) and optimized for self-validation[9].
Step 1: Substrate Protonation (Deactivation Strategy)
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Action: Dissolve 18.8 g (0.20 mol) of 2-aminopyridine in 100 mL of glacial acetic acid in a round-bottom flask equipped with a gas dispersion tube and a thermometer. Bubble 10.5 g of anhydrous HCl gas into the solution.
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Causality: Acetic acid acts as a polar protic solvent that stabilizes the intermediate arenium ion. The addition of HCl protonates the pyridine nitrogen, slightly deactivating the ring to prevent runaway polysubstitution while directing the incoming chlorine electrophile specifically to the 5-position[9].
Step 2: Controlled Electrophilic Aromatic Substitution
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Action: Cool the reaction mixture to 10–12 °C using an ice bath. Condense 17.7 g (0.25 mol) of chlorine gas and introduce it to the mixture over a period of 45 minutes. Maintain stirring for an additional 30 minutes.
-
Causality: Strict thermal control (10–12 °C) is critical. Elevated temperatures lead to the formation of dichloro-impurities and oxidative degradation of the starting material. The 30-minute post-addition stirring ensures complete conversion, which can be self-validated by monitoring the disappearance of the starting material via TLC (Thin-Layer Chromatography)[9].
Step 3: Quenching and Free-Base Isolation
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Action: Vent any excess chlorine gas safely into a scrubber. Pour the acidic solution over crushed ice and slowly basify the mixture using 50% aqueous sodium hydroxide (NaOH) until the pH reaches ~8-9.
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Causality: Neutralizing the strongly acidic medium converts the soluble pyridinium salt back into its free-base form. Because 2-amino-5-chloropyridine has limited solubility in cold, basic aqueous solutions, it precipitates rapidly[9].
Step 4: Purification
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Action: Collect the resulting precipitate via vacuum filtration. Wash the filter cake thoroughly with cold distilled water to remove residual sodium acetate salts. Dry in vacuo at 45 °C.
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Expected Outcome: Yields approximately 19.6 g (76.3% theoretical yield) of 2-amino-5-chloropyridine with a purity of >92%[9].
Applications in Advanced Drug Development
The bifunctional nature of 2-amino-5-chloropyridine makes it an indispensable precursor in the synthesis of several high-value active pharmaceutical ingredients (APIs) and agrochemicals[1][3][8].
Key synthetic pathways and downstream applications in drug development.
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Zopiclone and Eszopiclone: 2-Amino-5-chloropyridine is utilized to construct the 5-chloropyridin-2-yl moiety found in these nonbenzodiazepine hypnotic agents, which are widely prescribed for the treatment of insomnia[3].
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Edoxaban: As a direct factor Xa inhibitor used as an anticoagulant, Edoxaban relies on the 2-amino-5-chloropyridine scaffold to achieve the precise spatial geometry required for target enzyme binding[2][3].
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Agrochemicals: It serves as a foundational building block for herbicides like Clodinafop, leveraging the halogenated pyridine ring to enhance environmental stability and target specificity[3].
Safety, Handling, and Environmental Impact
As a halogenated aromatic amine, 2-amino-5-chloropyridine requires stringent safety protocols during handling:
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Toxicity: Classified under GHS as Harmful if swallowed (H302), Causes skin irritation (H315), and Causes serious eye irritation (H319)[2][10].
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PPE Requirements: Operators must use chemical-resistant gloves (e.g., nitrile), safety goggles (EN166/OSHA compliant), and work within a certified fume hood to prevent inhalation of crystalline dust (H335)[11].
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Storage: Must be stored in a cool, dry environment away from strong oxidizing agents to prevent the generation of toxic decomposition products, including hydrogen chloride and nitrogen oxides[4][11].
References
-
National Institutes of Health (NIH) . "2-Amino-5-chloropyridine | C5H5ClN2 | CID 66174 - PubChem". PubChem Database. URL:[Link]
- Google Patents. "Process for preparing 2-amino-5-chloropyridine - US3985759A". United States Patent and Trademark Office.
-
Stonechem . "2-Amino-5-chloropyridine - Basic Information & Physical Properties". Stonechem. URL:[Link]
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Cole-Parmer . "Material Safety Data Sheet - 2-Amino-5-Chloropyridine, 98%". Cole-Parmer. URL:[Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 2-Amino-5-chloropyridine | C5H5ClN2 | CID 66174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Amino-5-Chloropyridine [jubilantingrevia.com]
- 4. 2-Amino-5-chloropyridine [stonechem.com.cn]
- 5. 2-氨基-5-氯吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. chalcogen.ro [chalcogen.ro]
- 7. benchchem.com [benchchem.com]
- 8. Wholesale 2-Amino-5-chloropyridine CAS:1072-98-6 Manufacturers and Suppliers | XINDAO [xindaobiotech.com]
- 9. US3985759A - Process for preparing 2-amino-5-chloropyridine - Google Patents [patents.google.com]
- 10. pharmacopoeia.com [pharmacopoeia.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
